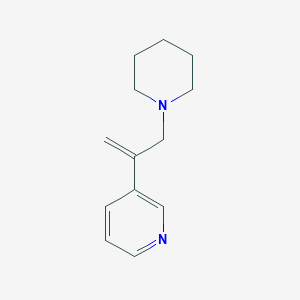

3-(3-(Piperidin-1-yl)prop-1-en-2-yl)pyridine

Description

Significance of N-Heterocyclic Scaffolds in Modern Chemical Research

Nitrogen-containing heterocyclic compounds, or N-heterocycles, are fundamental building blocks in the realm of organic chemistry, with far-reaching implications in medicinal chemistry, materials science, and catalysis. The prevalence of these structures in a vast array of natural products and synthetic pharmaceuticals underscores their importance. nih.gov

The pyridine (B92270) ring, a six-membered aromatic heterocycle with the chemical formula C5H5N, is a key component in numerous biologically active compounds. chemenu.com Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its susceptibility to various chemical modifications, make it a versatile scaffold in drug design. Similarly, the piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom, is a frequent motif in pharmaceuticals. nih.gov The conformational flexibility of the piperidine ring allows for precise three-dimensional arrangements of substituents, which is crucial for optimizing interactions with biological targets. The incorporation of these N-heterocyclic scaffolds can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule.

Contextualizing 3-(3-(Piperidin-1-yl)prop-1-en-2-yl)pyridine within Analogous Structural Classes

While specific research on this compound is not extensively documented in publicly available literature, numerous analogous structures have been synthesized and investigated. For instance, compounds incorporating a pyridine and piperidine moiety have been explored as potential therapeutic agents for a range of conditions. These include inhibitors of enzymes such as Lysine Specific Demethylase 1 (LSD1) and Mitogen- and Stress-Activated Kinase 1 (MSK1). nih.govmdpi.com Furthermore, derivatives of pyridine and piperidine have been studied for their potential in treating neurological disorders and as antibacterial agents. researchgate.netnih.gov The structural variations in these analogues often involve different substitution patterns on the pyridine and piperidine rings, as well as modifications to the linking chain. The introduction of a prop-1-en-2-yl linker, as in the title compound, introduces a degree of rigidity compared to a saturated propyl chain, which could have implications for its binding to biological targets.

Research Rationale and Scope of Investigation

The rationale for investigating a novel compound such as this compound stems from the established biological significance of its constituent pyridine and piperidine scaffolds. The unique propene linker presents an opportunity to explore new chemical space and potentially discover molecules with novel or improved biological activities.

A hypothetical research program for this compound would likely encompass the following stages:

Synthesis and Characterization: The initial phase would focus on the development of a robust and efficient synthetic route to this compound. This would be followed by comprehensive characterization of the compound's structure and purity using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Physicochemical Properties Evaluation: Understanding the physicochemical properties of the compound, such as its solubility, lipophilicity (logP), and pKa, is crucial for predicting its behavior in biological systems. These parameters would be determined experimentally.

Biological Screening: Based on the activities of structurally related compounds, this compound could be screened against a panel of biological targets. This might include assays for kinase inhibition, receptor binding, or antimicrobial activity. The goal of this initial screening would be to identify any potential therapeutic applications for the compound.

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Should the initial screening reveal promising biological activity, a series of analogues would be synthesized to explore the structure-activity relationships. This would involve systematic modifications to the pyridine and piperidine rings, as well as the propene linker, to optimize the compound's potency and selectivity.

The investigation of this compound, therefore, represents a logical step in the broader effort to develop new chemical entities with therapeutic potential, leveraging the proven utility of N-heterocyclic scaffolds.

Data Tables

Table 1: General Properties of Constituent Scaffolds

| Scaffold | Chemical Formula | Molar Mass ( g/mol ) | Structure |

| Pyridine | C5H5N | 79.1 | |

| Piperidine | C5H11N | 85.15 |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-piperidin-1-ylprop-1-en-2-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-12(13-6-5-7-14-10-13)11-15-8-3-2-4-9-15/h5-7,10H,1-4,8-9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOOWUNNGXIYBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1CCCCC1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Piperidin 1 Yl Prop 1 En 2 Yl Pyridine and Its Analogues

Retrosynthetic Strategies and Precursor Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For 3-(3-(Piperidin-1-yl)prop-1-en-2-yl)pyridine, the key disconnections are the C-N bond of the piperidine (B6355638) moiety and the C-C bond connecting the propenyl group to the pyridine (B92270) ring.

A primary retrosynthetic disconnection breaks the bond between the nitrogen of the piperidine ring and the allylic carbon. This leads to a key intermediate, an electrophilic prop-1-en-2-yl)pyridine derivative, and piperidine. A further disconnection of the C-C bond between the pyridine ring and the propenyl group suggests a precursor such as a 3-acetylpyridine (B27631). This retrosynthetic approach points towards a Mannich-type reaction as a plausible forward synthetic strategy. The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located in the alpha position of a carbonyl compound. In this case, 3-acetylpyridine would provide the enolizable ketone, formaldehyde (B43269) would serve as the source of the methylene (B1212753) bridge, and piperidine would act as the amine component.

The precursors for this proposed synthesis are readily available. 3-Acetylpyridine can be synthesized through various methods, including the reaction of pyridinecarboxylic ester with acetic acid in the gas phase over a catalyst. Piperidine is a commercially available cyclic secondary amine. Formaldehyde is also a common and inexpensive reagent.

Contemporary and Optimized Synthetic Routes

Modern organic synthesis strives for efficiency, selectivity, and sustainability. The following sections explore contemporary methods that can be applied to the synthesis of this compound and its analogues.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a product in a single synthetic operation, incorporating a significant portion of the atoms from the reactants into the final product. MCRs are highly valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov

For the synthesis of substituted pyridines, several MCRs have been developed. For instance, a one-pot, four-component reaction of a p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation has been shown to produce highly substituted pyridines in excellent yields (82-94%) and short reaction times (2-7 minutes). tandfonline.comacs.orgnih.govnih.gov This approach offers a versatile method for creating a variety of pyridine derivatives by simply changing the acetophenone component.

Another example is a three-component synthesis of polysubstituted pyridines based on the Diels-Alder reactions of 2-azadienes, which are generated in situ. This two-pot process allows for the rapid assembly of diverse tri- and tetrasubstituted pyridines from a range of aldehydes, α,β-unsaturated acids, and enamines. While not a direct synthesis of the target molecule, these MCRs highlight the potential for creating a wide range of analogues by varying the starting components.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation in a Four-Component Pyridine Synthesis nih.gov

| Entry | Product | Conventional Heating (Yield %, Time h) | Microwave Irradiation (Yield %, Time min) |

| 1 | 5a | 80, 8 | 92, 5 |

| 2 | 5f | 75, 7 | 88, 4 |

| 3 | 5g | 71, 9 | 82, 7 |

| 4 | 5h | 78, 6 | 90, 3 |

Catalyst-Mediated Synthesis (e.g., Transition Metal Catalysis)

Transition metal catalysis has revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, in particular, are powerful tools for the synthesis of substituted pyridines.

For instance, the Suzuki-Miyaura coupling of a bromopyridine with a suitable boronic acid or ester can be used to introduce a variety of substituents onto the pyridine ring. A plausible route to a precursor of the target molecule could involve the palladium-catalyzed coupling of 3-bromopyridine (B30812) with an isopropenylboronic acid derivative. Such reactions are known to proceed with high yields, and various palladium catalysts and ligands can be employed to optimize the reaction conditions. nih.gov

Rhodium-catalyzed reactions also offer a pathway to substituted piperidines from pyridine precursors. A three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction can provide access to a wide variety of enantioenriched 3-substituted piperidines. nih.gov This method is particularly valuable for the synthesis of chiral analogues.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govlookchem.commdpi.com

The application of microwave irradiation is particularly beneficial for MCRs in pyridine synthesis. As shown in Table 1, the use of microwaves in a four-component reaction significantly reduced the reaction time from hours to minutes while increasing the product yield. nih.gov Similarly, a one-step, microwave-assisted Bohlmann-Rahtz pyridine synthesis provides rapid and efficient access to tri- and tetrasubstituted pyridines, with reactions completing in as little as 10-20 minutes with yields up to 98%. researchgate.netgoogle.com

Microwave assistance can also be effectively applied to the Mannich reaction, which is a key proposed step in the synthesis of the target molecule. Microwave-assisted Mannich reactions have been shown to improve product yields and significantly shorten reaction times compared to conventional heating. mdpi.com

Table 2: Effect of Microwave Irradiation on Reaction Time and Yield in Pyridine Synthesis nih.gov

| Reaction Type | Conventional Heating (Time, Yield) | Microwave Irradiation (Time, Yield) |

| Three-Component Pyridine Synthesis | 12 h, 65% | 15 min, 85% |

| Hantzsch Dihydropyridine Synthesis | 8 h, 72% | 10 min, 91% |

Green Chemistry Approaches in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry are increasingly being integrated into synthetic methodologies for pyridine derivatives.

The use of MCRs, as discussed earlier, is a cornerstone of green chemistry due to its high atom economy and reduction of waste from multiple work-up and purification steps. nih.gov When combined with microwave-assisted synthesis, the environmental impact can be further minimized by reducing energy consumption and reaction times. tandfonline.comacs.orgnih.govnih.gov

Another green approach is the use of environmentally benign solvents or even solvent-free reaction conditions. For example, the synthesis of poly(4-vinylpyridine) microgels has been achieved in supercritical carbon dioxide, a green solvent. researchgate.net The synthesis of vinylpyridines from the corresponding picoline and formaldehyde can be carried out in the vapor phase over a recyclable and reusable modified zeolite catalyst, representing an eco-friendly process with high yield and selectivity. google.com Furthermore, the use of water as a solvent in organic reactions is highly desirable, and some microwave-assisted Mannich reactions for the synthesis of heterocyclic compounds have been successfully carried out in water. mdpi.com

The development of catalytic processes, particularly those using abundant and non-toxic metals, is also a key aspect of green chemistry. While palladium is a highly effective catalyst, research is ongoing to replace it with more sustainable alternatives.

Chemical Reactivity and Derivatization Studies of 3 3 Piperidin 1 Yl Prop 1 En 2 Yl Pyridine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Moiety

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iq Electrophilic attack on an unsubstituted pyridine ring generally requires harsh conditions and preferentially occurs at the 3-position (meta-position). quora.comquora.com This preference is because the cationic intermediate formed by attack at the 3-position is more stable, avoiding placement of a positive charge on the electronegative nitrogen atom. quora.com In the case of 3-(3-(Piperidin-1-yl)prop-1-en-2-yl)pyridine, the substituent at the 3-position would further direct incoming electrophiles, although specific studies on this compound are not extensively documented. For electrophilic substitution to proceed more readily, the pyridine ring often requires activation, for example, by N-oxidation to form the pyridine N-oxide, which increases electron density in the ring. youtube.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq These positions are activated towards attack by nucleophiles, and the reaction is facilitated if a good leaving group is present. While no specific examples for the title compound are available, analogous structures suggest that reactions with strong nucleophiles like organolithium reagents or sodium amide could lead to substitution at the 2- or 6-positions. uoanbar.edu.iq

| Reaction Type | Preferred Position | Reactivity Relative to Benzene | Influencing Factors |

| Electrophilic Substitution | 3-position | Lower | Deactivating effect of ring nitrogen; requires activating groups or harsh conditions. uoanbar.edu.iqquora.com |

| Nucleophilic Substitution | 2- and 4-positions | Higher | Activating effect of ring nitrogen; requires a good leaving group. uoanbar.edu.iq |

Reactions Involving the Piperidine (B6355638) Nitrogen

The nitrogen atom within the piperidine ring is a tertiary amine, rendering it a primary site for nucleophilic and basic reactions. wikipedia.org Its lone pair of electrons readily participates in reactions with a variety of electrophiles.

Key reactions include:

Quaternization: Reaction with alkyl halides, such as iodomethane, results in the formation of a quaternary ammonium (B1175870) salt. This modification introduces a permanent positive charge and can significantly alter the molecule's biological properties.

N-Oxide Formation: Oxidation of the piperidine nitrogen, for instance with hydrogen peroxide or a peroxy acid, yields the corresponding N-oxide.

Acid-Base Reactions: As a base, the piperidine nitrogen can be protonated by acids to form piperidinium (B107235) salts, which can be useful for modifying the compound's solubility and handling characteristics.

These reactions are fundamental in medicinal chemistry for modulating a compound's physicochemical properties, such as lipophilicity and basicity (pKa). biosynce.com

Chemical Transformations of the Propene Linker

The exocyclic double bond of the propene linker is a versatile functional group that can undergo a range of addition reactions. These transformations can alter the molecule's geometry, flexibility, and introduce new functionalities.

Common transformations include:

Hydrogenation: Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C), would reduce the double bond to a single bond, yielding the more flexible 3-(3-(piperidin-1-yl)propyl)pyridine analogue.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond would result in a dihalogenated derivative.

Michael Addition: The propene linker, being part of a vinylpyridine system, can act as a Michael acceptor. This allows for the conjugate addition of nucleophiles, a reaction that has been utilized in the synthesis of complex molecules. nih.gov For example, compounds containing a prop-2-en-1-one moiety attached to a piperidine ring are known to act as Michael acceptors for covalent bond formation. nih.gov

| Transformation | Reagent Example | Product Type | Change in Flexibility |

| Hydrogenation | H₂, Pd/C | Alkane | Increased |

| Halogenation | Br₂ | Dihaloalkane | Maintained |

| Michael Addition | Thiol Nucleophile | Thioether Adduct | Maintained |

Synthesis of Conformationally Restricted and Flexible Analogues

The synthesis of analogues of this compound is a key strategy for exploring its structure-activity relationships. This involves creating molecules with either reduced or increased conformational freedom to probe the optimal geometry for biological activity.

Flexible Analogues: As mentioned, saturation of the propene linker via hydrogenation is a straightforward method to increase the molecule's flexibility. This allows the pyridine and piperidine rings to adopt a wider range of spatial orientations relative to each other.

Conformationally Restricted Analogues: To reduce flexibility, the propene linker can be incorporated into a new ring system. mdpi.com For instance, intramolecular cyclization reactions could be designed to form bicyclic structures, locking the relative orientation of the pyridine and piperidine moieties. nih.gov Another approach involves introducing bulky substituents on the pyridine or piperidine rings that sterically hinder free rotation. The synthesis of analogues with substituents on the pyridine ring has been shown to have a profound effect on biological efficacy. nih.gov The replacement of the piperidine ring with other cyclic amines, such as pyrrolidine, can also be considered a form of conformational modification. nih.gov

The design and synthesis of such analogues are crucial for optimizing the interaction of the molecule with its biological target. mdpi.com

Molecular Interaction Profiling and Structure Activity Relationship Sar of 3 3 Piperidin 1 Yl Prop 1 En 2 Yl Pyridine Derivatives

In Vitro Biochemical Target Engagement Studies

The therapeutic potential of 3-(3-(Piperidin-1-yl)prop-1-en-2-yl)pyridine derivatives is largely determined by their ability to bind and modulate the activity of specific biological macromolecules. In vitro studies are crucial for characterizing these interactions, providing quantitative data on enzyme inhibition and receptor binding affinity.

Derivatives of the pyridine-piperidine scaffold have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. Several pyridine-based compounds have been identified as potent dual inhibitors of both enzymes. For instance, a pyrido[2,3-b]pyrazine (B189457) derivative, 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine, exhibited IC50 values of 0.466 µM for AChE and 1.89 µM for BChE. nih.gov Other analogs in the same series showed selective inhibition, with 3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine being selective for AChE (IC50 = 0.899 µM) and 3-(3'-methylphenyl)pyrido[2,3-b]pyrazine selective for BChE (IC50 = 0.583 µM). nih.gov

α-Glucosidase: Inhibition of α-glucosidase is a therapeutic strategy for managing type-2 diabetes. nih.gov While many α-glucosidase inhibitors are known, research into novel structural classes is ongoing to identify compounds with improved efficacy and fewer side effects. nih.gov Studies on related heterocyclic compounds have shown that this class can exhibit potent α-glucosidase inhibition, with some derivatives demonstrating inhibitory activity at nanomolar concentrations. nih.gov

Kinases: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. Derivatives of the pyridine-piperidine structure have been investigated as kinase inhibitors. One study on imidazo[1,2-a]pyridine (B132010) derivatives identified a potent inhibitor of Never in mitosis (NIMA) related kinase 2 (Nek2) with an IC50 of 38 nM in a cell proliferation assay. documentsdelivered.com Another study focusing on Mitogen- and Stress-Activated Kinase 1 (MSK1) identified a 6-phenylpyridin-2-yl guanidine (B92328) derivative as a starting point for optimization, with an initial IC50 of approximately 18 µM. mdpi.com Furthermore, a derivative featuring a prop-2-en-1-one moiety attached to the piperidine (B6355638) ring was developed as an irreversible inhibitor of the epidermal growth factor receptor (EGFR). nih.gov

| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Pyrido[2,3-b]pyrazine derivative | Acetylcholinesterase (AChE) | 0.466 µM | nih.gov |

| Pyrido[2,3-b]pyrazine derivative | Butyrylcholinesterase (BChE) | 0.583 µM | nih.gov |

| Imidazo[1,2-a] pyridine (B92270) derivative | Nek2 (Cell-based) | 38 nM | documentsdelivered.com |

| Arylpyridin-2-yl guanidine derivative | MSK1 | ~18 µM | mdpi.com |

Beyond enzymes, G-protein coupled receptors and transporters are major targets for this class of compounds, particularly in the context of central nervous system disorders.

Sigma Receptors: Sigma receptors, including the σ1 and σ2 subtypes, are implicated in a variety of neurological functions and are targets for neuropsychiatric and neuroprotective agents. sigmaaldrich.com Pyridine-piperidine derivatives have shown high affinity for these receptors. The (+)-stereoisomers of benzomorphans typically show higher affinity for the σ1 subtype. sigmaaldrich.com Selective serotonin (B10506) reuptake inhibitors (SSRIs) like fluvoxamine (B1237835) also exhibit high affinity for sigma-1 receptors, an interaction that has been confirmed in humans using positron emission tomography. nih.gov

Serotonin Transporter (SERT): The serotonin transporter is the primary target for many antidepressant medications. bioorg.org The affinity of ligands for SERT can be influenced by the nature of the substituents and the length of the linker between aromatic and piperidine moieties. bioorg.org Studies on dual 5-HT1A receptor and SERT ligands have shown that a three-carbon chain linker often provides the highest affinity for the 5-HT1A receptor. bioorg.org

| Compound/Class | Target Receptor | Binding Affinity (Ki or IC50) | Reference |

|---|---|---|---|

| Fluvoxamine | Sigma-1 | 36 nM (IC50) | nih.gov |

| 1-Aryl-3-(4-arylpiperazin-1-yl)propane derivatives | Serotonin Transporter (SERT) & 5-HT1A | Nanomolar range | nih.gov |

| Indolylcyclohexylamines | Serotonin Transporter (SERT) & 5-HT1A | Nanomolar to subnanomolar range | nih.gov |

Elucidation of Structure-Activity Relationships (SAR)

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications to a lead compound affect its biological activity. nih.gov

The biological activity of this compound derivatives can be finely tuned by altering substituents on both the pyridine and piperidine rings, as well as the linker.

For antiproliferative activity, the number and position of methoxy (B1213986) (O-CH3) groups on the pyridine ring can significantly impact potency, with an increased number of substituents often leading to lower IC50 values. nih.gov The addition of other functional groups like amines (NH2), hydroxyls (OH), and halogens also modulates activity. nih.gov In the context of kinase inhibition, SAR studies on arylpyridin-2-yl guanidine derivatives revealed that replacing the phenyl group with other heterocycles or modifying its substitution pattern could alter MSK1 inhibitory activity. mdpi.com Similarly, for cholinesterase inhibitors, substitutions on the phenyl ring of pyrido[2,3-b]pyrazine derivatives dictated both the potency and selectivity for AChE versus BChE. nih.gov

Chirality plays a critical role in the interaction between a ligand and its biological target. The specific three-dimensional arrangement of atoms can lead to significant differences in binding affinity and efficacy between enantiomers. For example, sigma-1 receptors are known to exhibit a high degree of stereoselectivity, preferentially binding the (+)-stereoisomers of certain benzomorphan (B1203429) ligands. sigmaaldrich.com This highlights the importance of controlling stereochemistry during the design and synthesis of new derivatives to optimize their interaction with the target's chiral binding pocket.

Mechanistic Investigations of Molecular Action (In Vitro)

Understanding the mechanism by which a compound exerts its effect is crucial for its development. For enzyme inhibitors, this involves determining the mode of inhibition (e.g., competitive, non-competitive, or irreversible). For instance, some cholinesterase inhibitors act as dual inhibitors, targeting both key enzymes in acetylcholine (B1216132) metabolism. nih.gov In the case of the EGFR inhibitor CHMFL-EGFR-202, X-ray crystallography revealed that it forms a covalent bond with a cysteine residue (Cys797) in an inactive conformation of the kinase, explaining its irreversible mechanism. nih.gov

Molecular docking studies are frequently employed to predict and rationalize the binding modes of these derivatives within the active sites of their targets. These computational models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. For example, docking studies of potent cholinesterase inhibitors have helped to visualize their orientation within the enzyme's active site, guiding further structural modifications. nih.gov Similarly, investigations into antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives used molecular docking to predict their mode of action. nih.gov

Computational Chemistry and in Silico Modeling for 3 3 Piperidin 1 Yl Prop 1 En 2 Yl Pyridine

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

While specific molecular docking studies focusing exclusively on 3-(3-(Piperidin-1-yl)prop-1-en-2-yl)pyridine are not extensively detailed in the available literature, the general principles of docking can be applied. Such studies on similar pyridine (B92270) derivatives often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.gov For instance, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the piperidine (B6355638) and phenyl rings can engage in hydrophobic and π-stacking interactions with protein residues. nih.gov Docking simulations for this compound against a specific protein target would involve preparing the 3D structure of the ligand and the protein, defining a binding site, and using a scoring function to rank the potential binding poses based on their predicted binding affinity.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These calculations provide valuable information on parameters such as molecular geometry, charge distribution, and frontier molecular orbitals (FMOs).

Frontier Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

For pyridine derivatives, the HOMO is often located on the phenyl ring and the bridge, while the LUMO can be distributed across the pyridine ring. researchgate.net DFT calculations (e.g., using the B3LYP method) for this compound would yield specific energy values for these orbitals and help predict its electronic behavior and potential for charge transfer within the molecule. nih.gov

Table 1: Hypothetical DFT Calculation Results for Pyridine Derivatives

| Parameter | Calculated Value (eV) | Implication |

| HOMO Energy | -6.785 | Electron-donating capability |

| LUMO Energy | -0.682 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 6.103 | Chemical reactivity and stability |

Note: This table represents typical values for similar pyridine derivatives and is for illustrative purposes. Specific calculations for this compound are required for precise data.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. mdpi.com By developing mathematical models, QSAR can predict the activity of new, untested compounds.

A QSAR study involving this compound would require a dataset of structurally similar compounds with known biological activities against a specific target. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can include electronic, steric, and hydrophobic parameters. researchgate.net

Statistical methods like Multiple Linear Regression (MLR) are then used to build a model that links these descriptors to the observed activity. researchgate.netresearchgate.net The resulting QSAR model could then be used to predict the activity of this compound and guide the design of more potent analogs. For example, QSAR models for similar piperidine-containing compounds have highlighted the importance of lipophilicity and specific charge distributions for binding affinity. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Stability

Molecular dynamics (MD) simulations provide detailed information about the behavior of molecules and their complexes over time. mdpi.com For this compound, an MD simulation of its complex with a protein target can reveal the stability of the binding mode predicted by molecular docking. nih.gov

Key analyses from MD simulations include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.

These simulations can confirm whether the initial docked pose is maintained and provide insights into the conformational changes that may occur upon ligand binding, offering a more dynamic picture of the interaction than static docking models. mdpi.com

In Silico Pharmacokinetic and Drug-Likeness Predictions (ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial in the early stages of drug discovery to evaluate the pharmacokinetic properties and potential toxicity of a compound. plos.org Various computational models and software are used to predict these properties for compounds like this compound.

Drug-Likeness: One of the most common tools for assessing drug-likeness is Lipinski's Rule of Five. nih.gov This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria related to molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

ADMET Properties:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted. alliedacademies.org

Distribution: Blood-brain barrier (BBB) penetration is a key property that can be estimated. alliedacademies.org

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Predictions related to how the compound is eliminated from the body.

Toxicity: In silico models can predict potential toxicities such as mutagenicity (AMES test) and carcinogenicity. nih.govalliedacademies.org

These predictions help in identifying potential liabilities of a drug candidate early in the development process, allowing for modifications to improve its profile. slideshare.net

Table 2: Predicted ADMET and Drug-Likeness Properties

| Property | Predicted Value/Classification |

| Molecular Weight | < 500 g/mol |

| logP | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| Human Intestinal Absorption | High |

| BBB Permeability | Varies based on model |

| AMES Mutagenicity | Non-mutagenic |

| Carcinogenicity | Non-carcinogenic |

Note: These are generalized predictions based on common scaffolds. Specific in silico analysis of this compound is necessary for accurate profiling.

Advanced Spectroscopic and Crystallographic Analyses for Mechanistic Insights into 3 3 Piperidin 1 Yl Prop 1 En 2 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Reaction Pathway Studies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 3-(3-(Piperidin-1-yl)prop-1-en-2-yl)pyridine, which possesses multiple rotatable bonds and stereochemical elements, advanced NMR methods are particularly revealing.

The structure of this compound features a piperidine (B6355638) ring, which typically undergoes a rapid chair-to-chair interconversion at room temperature. Additionally, rotation around the C-C and C-N single bonds can lead to the existence of multiple conformers in equilibrium. Variable Temperature (VT) NMR spectroscopy is an essential tool for studying these dynamic processes. researchgate.net

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, where the conformational exchange is fast on the NMR timescale, the spectra show averaged signals. As the temperature is lowered, the rate of interconversion decreases. If the temperature is lowered sufficiently to reach the coalescence point and then further, the averaged signals can broaden and resolve into separate signals corresponding to the distinct conformers. vnu.edu.vn This allows for the determination of the energy barriers (ΔG‡) for these conformational changes. For the piperidine ring in the target molecule, VT-NMR could reveal the kinetics of its ring flip. researchgate.net Similarly, restricted rotation around the bond connecting the propenyl group to the pyridine (B92270) ring could be investigated. rsc.org

Table 1: Predicted VT-NMR Observations for Dynamic Processes in this compound

| Dynamic Process | Expected High-Temperature Spectrum | Expected Low-Temperature Spectrum | Information Gained |

|---|---|---|---|

| Piperidine Ring Inversion | Sharp, averaged signals for axial and equatorial protons. | Broadening, then decoalescence into separate signals for axial and equatorial protons. | Energy barrier (ΔG‡) for chair-to-chair interconversion. |

| Rotation around Pyridine-C(alkene) bond | Averaged signals for pyridine and vinyl protons. | Potential broadening or splitting of signals if distinct rotamers are populated. | Energy barrier for rotation, information on preferred conformation. |

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, establishing the connectivity within the pyridine and piperidine rings and along the propenyl chain. For instance, cross-peaks would connect adjacent protons on the piperidine ring and show the coupling between the vinyl protons and the allylic CH₂ protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is invaluable for assigning the ¹³C spectrum based on the more easily assigned ¹H spectrum. vnu.edu.vn

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different fragments of the molecule, such as linking the propenyl group to both the pyridine and piperidine moieties. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between protons. NOESY cross-peaks between protons on the piperidine ring and the propenyl group, or between the pyridine ring and the propenyl group, would provide definitive evidence for the molecule's stereochemistry (E/Z configuration of the double bond) and preferred conformation in solution. researchgate.net

Table 2: Application of 2D NMR for Structural Elucidation

| Experiment | Information Provided | Example Application for the Target Compound |

|---|---|---|

| COSY | ¹H-¹H spin-spin coupling networks. | Confirming proton connectivity within the piperidine and pyridine rings. |

| HSQC | Direct ¹H-¹³C one-bond correlations. | Assigning specific carbon signals to their attached protons. |

| HMBC | Long-range ¹H-¹³C (2-3 bond) correlations. | Confirming the link between the C2 of the propenyl group and the C3 of the pyridine ring. |

| NOESY | Spatial proximity of protons (through-space). | Determining the E/Z stereochemistry of the double bond and the preferred rotational conformation. |

Mass Spectrometry for Complex Formation and Reaction Monitoring

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to probe its structure through fragmentation analysis. It is also an effective tool for monitoring the progress of chemical reactions and studying the formation of non-covalent complexes. durham.ac.ukrsc.org

For this compound, high-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), would be employed to confirm its elemental formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide structural confirmation. Key fragmentations would likely include the loss of the piperidine ring, cleavage at the allylic position, and fragmentation of the pyridine ring. Monitoring the appearance of the product's molecular ion peak and the disappearance of reactant peaks allows for real-time tracking of reaction progress. durham.ac.uk Furthermore, ESI-MS is a gentle ionization technique well-suited for observing non-covalent complexes, such as metal-ligand complexes or host-guest interactions, where the title compound might act as a ligand. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Analysis | Technique | Expected Observation | Purpose |

|---|---|---|---|

| Molecular Formula Confirmation | ESI-HRMS | [M+H]⁺ peak with m/z matching the exact mass of C₁₃H₁₉N₂⁺. | Verification of elemental composition. |

| Structural Analysis | MS/MS | Characteristic fragment ions corresponding to losses of piperidine, propenyl fragments, etc. | Confirmation of molecular structure. |

| Reaction Monitoring | LC-MS | Appearance of the product's m/z and disappearance of reactants over time. | Optimization of reaction conditions and kinetic studies. researchgate.net |

| Complex Formation | ESI-MS | Detection of peaks corresponding to [M + Metal]ⁿ⁺ or [M + Host]⁺. | Study of coordination chemistry and supramolecular interactions. |

X-ray Crystallography for Ligand-Target Co-Crystal Structures and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. For this compound, a crystal structure would confirm its molecular geometry, including the conformation of the piperidine ring (likely a chair form) and the stereochemistry of the double bond. researchgate.netnih.gov

Beyond the individual molecule, crystallography elucidates the crystal packing and the network of intermolecular interactions that stabilize the lattice. mdpi.com Potential interactions for this compound include:

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, forming C-H···N interactions with neighboring molecules. mdpi.com

π-π Stacking: The electron-deficient pyridine ring can engage in π-π stacking interactions with aromatic rings of adjacent molecules. nih.gov

In the context of co-crystals, where the compound is crystallized with another molecule (a co-former), X-ray crystallography can reveal specific, directed interactions, such as O-H···N or N-H···N hydrogen bonds if the co-former has appropriate functional groups. scispace.comrsc.org This is critical for understanding ligand-target binding at a molecular level.

Table 4: Potential Intermolecular Interactions in the Crystal Structure

| Interaction Type | Participating Groups | Significance |

|---|---|---|

| Hydrogen Bonding | Pyridine N (acceptor) and C-H from a neighbor (donor). | Directional interaction influencing crystal packing. researchgate.net |

| π-π Stacking | Pyridine rings of adjacent molecules. | Stabilizes the crystal lattice through aromatic interactions. |

| van der Waals Forces | Aliphatic piperidine and propenyl moieties. | Non-directional forces contributing to efficient packing. |

Infrared (IR) Spectroscopy for Functional Group Transformations and Reaction Progress

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint. For this compound, the IR spectrum would display characteristic absorption bands for its constituent parts.

Pyridine Ring: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations result in a series of sharp bands in the 1600-1450 cm⁻¹ region. acs.org

Alkene Group: The C=C stretching vibration of the propenyl group is expected around 1650 cm⁻¹. The C-H stretching of the vinyl protons occurs above 3000 cm⁻¹, and out-of-plane C-H bending vibrations (wagging) in the 1000-800 cm⁻¹ region can be indicative of the substitution pattern on the double bond.

Piperidine and Alkyl Groups: Aliphatic C-H stretching vibrations from the piperidine and CH₂ groups will be observed in the 3000-2850 cm⁻¹ range. The C-N stretching vibration of the tertiary amine is expected in the 1250-1020 cm⁻¹ region. acs.org

IR spectroscopy is also highly useful for monitoring reaction progress. For example, during the synthesis of this compound, one could monitor the disappearance of a reactant's characteristic peak (e.g., a C=O stretch of a ketone precursor) and the simultaneous appearance of the product's C=C alkene stretch. researchgate.net

Table 5: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H (Pyridine) | Stretching | 3100 - 3000 |

| Aliphatic C-H (Piperidine, CH₂) | Stretching | 3000 - 2850 |

| Alkene C=C | Stretching | ~1650 |

| Pyridine Ring C=C, C=N | Stretching | 1600 - 1450 |

| Tertiary Amine C-N | Stretching | 1250 - 1020 |

Future Research Directions and Translational Perspectives for 3 3 Piperidin 1 Yl Prop 1 En 2 Yl Pyridine

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The future synthesis of 3-(3-(piperidin-1-yl)prop-1-en-2-yl)pyridine and its analogs could benefit significantly from the development of more efficient and stereoselective synthetic methodologies. Current approaches to constructing similar piperidine- and pyridine-containing molecules often involve multi-step sequences that can be lengthy and may require harsh reaction conditions. rsc.orgmdpi.com Advanced synthetic strategies can enhance efficiency, reduce waste, and provide access to a wider range of derivatives for structure-activity relationship (SAR) studies.

One promising avenue is the application of transition-metal catalysis for the direct functionalization of pyridine (B92270) and piperidine (B6355638) precursors. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed for the enantioselective synthesis of 3-substituted piperidines from pyridine derivatives. rsc.org This approach could be adapted to introduce the prop-1-en-2-yl side chain onto a pyridine ring in a stereocontrolled manner. Furthermore, catalytic C-C bond-forming reactions, such as Suzuki-Miyaura or Negishi cross-coupling, could be explored to attach the piperidinylpropene moiety to a pre-functionalized pyridine core. researchgate.net

Chemo-enzymatic strategies also present an attractive alternative for the asymmetric synthesis of chiral piperidines. By combining chemical synthesis with biocatalytic steps, such as those involving amine oxidases and ene-reductases, it is possible to achieve high stereoselectivity under mild reaction conditions. mdpi.com Such methods could be instrumental in preparing enantiomerically pure analogs of this compound, which is crucial for evaluating their pharmacological properties.

Multicomponent reactions offer another efficient route to complex molecules from simple starting materials in a single step. nih.gov Developing a multicomponent reaction that assembles the pyridine, piperidine, and linker moieties in a convergent fashion would significantly streamline the synthesis of this scaffold and its derivatives.

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Transition-Metal Catalysis | High efficiency, regioselectivity, and potential for asymmetric synthesis. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Chemo-enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability, substrate scope. |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to diverse structures. | Design of suitable reaction pathways, control of selectivity. |

Exploration of New Biological Targets and Pathways (In Vitro)

The piperidine-pyridine scaffold is a common motif in numerous biologically active compounds, suggesting that this compound could interact with a variety of biological targets. nih.gov Future in vitro studies should aim to explore a broad range of potential therapeutic areas.

Given the prevalence of this scaffold in compounds targeting the central nervous system (CNS), initial screening could focus on receptors and enzymes involved in neurotransmission. For example, derivatives of piperidine and pyridine have shown activity as NMDA receptor antagonists and sigma-1 receptor ligands. mdpi.comacs.org In vitro binding assays and functional assays using cell lines expressing these receptors could reveal potential neuroprotective or psychopharmacological activities.

The piperidine-pyridine motif is also present in compounds with antimicrobial and anticancer properties. rsc.orgnih.gov Therefore, screening for activity against a panel of pathogenic bacteria and fungi, as well as various cancer cell lines, is warranted. For instance, some substituted pyridines have demonstrated antiproliferative activity against human cancer cell lines, and 3-alkylpyridine alkaloids have shown antibiotic activity against Gram-positive bacteria. researchgate.netnih.gov Mechanistic studies could then be employed to identify the specific cellular pathways being modulated.

Furthermore, the structural similarity to inhibitors of enzymes such as Mitogen- and Stress-Activated Kinase 1 (MSK1) suggests that this compound could be investigated for anti-inflammatory properties. thermofisher.com In vitro kinase assays and cell-based assays measuring the production of inflammatory cytokines could provide valuable insights into its potential in this area.

| Potential Therapeutic Area | Example Biological Targets | Relevant In Vitro Assays |

| Neuroscience | NMDA receptors, Sigma receptors, Dopamine transporters | Radioligand binding assays, Calcium imaging, Neurotransmitter uptake assays |

| Oncology | Various cancer cell lines (e.g., breast, colon, lung) | MTT assay, Colony formation assay, Apoptosis assays |

| Infectious Diseases | Bacterial and fungal strains (e.g., S. aureus, C. albicans) | Minimum Inhibitory Concentration (MIC) determination, Biofilm formation assays |

| Inflammation | Kinases (e.g., MSK1), Cytokine pathways | Kinase inhibition assays, ELISA for cytokine levels |

Integration with High-Throughput Screening and Chemical Biology Tools

To efficiently explore the biological potential of this compound and its derivatives, integration with high-throughput screening (HTS) and modern chemical biology tools will be essential. HTS allows for the rapid screening of large compound libraries against a multitude of biological targets. thermofisher.comfigshare.com

The development of a focused library of analogs based on the this compound scaffold would be a crucial first step. This library could be designed to explore variations in the substitution patterns on both the pyridine and piperidine rings, as well as modifications to the alkene linker. This library could then be subjected to HTS campaigns against diverse target classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. thermofisher.com

Chemical biology tools can be employed to identify the specific molecular targets of any active compounds discovered through HTS. For instance, affinity-based protein profiling and chemoproteomics techniques can be used to pull down the protein targets of a bioactive compound from cell lysates. Furthermore, the synthesis of tagged versions of this compound, such as biotinylated or fluorescently labeled derivatives, would facilitate these studies.

The use of high-content screening (HCS) platforms, which combine automated microscopy with sophisticated image analysis, can provide valuable information on the phenotypic effects of the compound on cells. This can help to elucidate its mechanism of action and identify potential off-target effects early in the drug discovery process.

Potential as a Modular Chemical Scaffold for Advanced Material Science or Chemical Probe Development

Beyond its potential pharmacological applications, the this compound scaffold possesses structural features that make it an attractive candidate for applications in material science and as a chemical probe. The pyridine ring, with its electron-deficient nature and ability to coordinate to metal ions, is a versatile component in the design of functional materials. mdpi.com

The formation of pyridinium (B92312) salts by alkylation of the pyridine nitrogen can be exploited to create novel ionic liquids or materials with interesting optical and electronic properties. researchgate.netwikipedia.org The properties of these materials could be tuned by modifying the substituents on the pyridine and piperidine rings. Pyridinium-based compounds have also been investigated for their applications in gene delivery and as components of sensors. rsc.orgresearchgate.net

The modular nature of the scaffold, with distinct pyridine, piperidine, and linker components, allows for the straightforward introduction of functional groups for specific applications. For example, the incorporation of a fluorescent reporter group could lead to the development of chemical probes for biological imaging. Alternatively, the attachment of a reactive group could enable its use as a tool for covalent labeling of proteins. The ability of pyridine and its derivatives to act as ligands in coordination chemistry also opens up possibilities for the creation of novel metal-organic frameworks (MOFs) or catalysts. mdpi.com

| Application Area | Key Structural Features | Potential Functionalities |

| Material Science | Pyridine ring, ability to form pyridinium salts | Ionic liquids, organic conductors, metal-organic frameworks |

| Chemical Probes | Modular structure for functionalization | Fluorescent probes for bioimaging, affinity-based probes for target identification |

| Coordination Chemistry | Pyridine nitrogen as a ligand | Catalysts, sensors |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-(Piperidin-1-yl)prop-1-en-2-yl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : Acylation and alkylation reactions are commonly employed for piperidine-containing pyridine derivatives. For example, acylation of piperidine precursors with propargyl or allyl halides under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C) can yield the target compound. Reaction optimization should focus on stoichiometric ratios (e.g., 1:1.2 for amine:halide) and catalyst selection (e.g., K₂CO₃ for deprotonation). Evidence from analogous syntheses suggests yields of 60–85% under inert atmospheres .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm piperidine ring protons (δ 1.4–2.8 ppm) and pyridine aromatic protons (δ 7.0–8.5 ppm).

- IR Spectroscopy : Identify C=N stretches (~1640 cm⁻¹) and piperidine N-H bends (~3300 cm⁻¹).

- GC-MS : Monitor molecular ion peaks (e.g., m/z ~218 for the parent ion) and fragmentation patterns. Note that low molecular ion intensity (<10%) may require high-resolution MS for validation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow hazard guidelines for piperidine derivatives:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (piperidine derivatives can cause respiratory irritation).

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and consult a physician .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting or missing peaks) often arise from tautomerism or steric effects. Strategies include:

- Variable Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism in propenyl groups).

- 2D NMR (COSY, HSQC) : Assign overlapping proton environments.

- Computational Modeling : Compare experimental spectra with DFT-calculated chemical shifts .

Q. What strategies optimize regioselectivity in functionalizing the propenyl group?

- Methodological Answer : The propenyl moiety’s electron density can be modulated via:

- Electrophilic Additions : Use Lewis acids (e.g., BF₃·Et₂O) to direct reactions to the β-position.

- Transition Metal Catalysis : Pd-mediated cross-coupling (e.g., Heck reactions) for C-C bond formation at the α-position.

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilic attack on the double bond .

Q. How do steric and electronic effects of the piperidine group influence biological activity?

- Methodological Answer : Piperidine’s conformational flexibility and basicity (pKa ~11) impact binding to biological targets:

- Molecular Docking : Compare binding affinities of piperidine vs. rigid analogs (e.g., pyrrolidine).

- SAR Studies : Modify substituents on the piperidine ring (e.g., methyl groups at C3/C4) to assess activity changes in receptor assays.

- LogP Adjustments : Introduce hydrophilic groups (e.g., -OH) to improve solubility without compromising target engagement .

Q. What analytical methods detect degradation products under varying storage conditions?

- Methodological Answer : Stability studies (40°C/75% RH for 4 weeks) coupled with:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.